molecular formula C13H9FN2O2S B2359704 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 325721-14-0

1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2359704
CAS No.: 325721-14-0
M. Wt: 276.29
InChI Key: VCAOXDAQDFIRFL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a high-value chemical building block for researchers in medicinal and pesticide chemistry. This fluorinated, fused pyrazole-thiophene scaffold is of significant interest for designing novel bioactive molecules. Pyrazole derivatives are a prominent class of heterocycles in drug discovery and agrochemical research, known for their diverse pharmacological profiles, which include antiviral , anti-inflammatory, antibacterial, and anticancer activities . The specific substitution pattern on this compound—featuring a 4-fluorophenyl group at the 1-position and a carboxylic acid handle at the 5-position—makes it a versatile intermediate for further derivatization, particularly through amide bond formation to create potential protease inhibitors or other targeted agents . Recent research highlights the potential of similar pyrazole-4-carboxamide derivatives in developing anti-Tobacco Mosaic Virus (TMV) agents, where they function by interacting with the viral coat protein (PC), inhibiting viral assembly and replication . The incorporation of a fluorine atom is a common strategy in lead optimization to modulate properties like metabolic stability, lipophilicity, and bioavailability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAOXDAQDFIRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Closure

A common strategy involves cyclocondensation of thiophene-based precursors with methylhydrazine. For example, 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid derivatives are synthesized via refluxing thiophene-3-carboxylic acid esters with methylhydrazine in acetic acid.

Procedure :

  • 3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is formed by reacting ethyl 3-aminothiophene-2-carboxylate with methylhydrazine in acetic acid (80°C, 4 h).
  • 4-Fluorophenyl introduction : The intermediate undergoes nucleophilic aromatic substitution with 4-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (yield: 68–75%).
  • Saponification : The ester is hydrolyzed with NaOH in ethanol/water (1:1) to yield the carboxylic acid (yield: 85–90%).

Key Data :

Step Reagents/Conditions Yield (%)
Cyclocondensation Methylhydrazine, Acetic acid, 80°C 75
4-Fluorophenylation 4-Fluorobenzyl bromide, K₂CO₃, DMF 68
Ester Hydrolysis NaOH, Ethanol/Water, Reflux 90

Jacobson Reaction for Thienopyrazole Core Formation

Palladium-Catalyzed Cyclization

The Jacobson reaction enables regioselective pyrazole formation via palladium-catalyzed cyclization. This method is advantageous for large-scale synthesis.

Procedure :

  • Intermediate Preparation : 2-Methylthiophene-3-amine is acetylated and nitrosated to form N-acetyl-N-nitrosamine .
  • Cyclization : Heating in sulfuric acid induces cyclization to 1H-thieno[3,2-c]pyrazole .
  • Functionalization :
    • 4-Fluorophenyl Group : Suzuki coupling with 4-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C).
    • Carboxylic Acid : Oxidation of a methyl group at position 5 using KMnO₄ in acidic conditions.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclization H₂SO₄, 100°C 65
Suzuki Coupling Pd(PPh₃)₄, 4-Fluorophenylboronic acid 72
Oxidation KMnO₄, H₂SO₄, 60°C 58

Multi-Step Synthesis via Thiosemicarbazide Intermediates

Thiosemicarbazide Route

This method leverages thiosemicarbazides to construct the pyrazole ring.

Procedure :

  • Thiosemicarbazide Formation : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with thiosemicarbazide in ethanol (reflux, 6 h).
  • Cyclization : The intermediate is treated with 5% NaOH to form 4-amino-3-methyl-1-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazole .
  • Carboxylic Acid Introduction :
    • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5.
    • Reduction and Oxidation : Catalytic hydrogenation (Pd/C, H₂) followed by Jones oxidation yields the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Thiosemicarbazide Ethanol, Reflux 62
Cyclization 5% NaOH, Reflux 55
Nitration/Oxidation HNO₃/H₂SO₄, Jones Reagent 48

Metal-Catalyzed Cross-Coupling Approaches

Copper-Mediated Synthesis

Copper catalysts facilitate C–N bond formation between thiophene precursors and 4-fluoroaniline.

Procedure :

  • Bromothiophene Preparation : 5-Bromo-3-methylthieno[2,3-c]pyrazole is synthesized via bromination of the parent compound.
  • Buchwald–Hartwig Amination : Reaction with 4-fluoroaniline using CuI, L-proline, and K₃PO₄ in dioxane (100°C, 12 h).
  • Carboxylic Acid Formation : Hydrolysis of a nitrile group at position 5 using H₂SO₄ (70% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Bromination Br₂, FeCl₃, CH₂Cl₂ 78
Amination CuI, 4-Fluoroaniline, K₃PO₄ 65
Nitrile Hydrolysis H₂SO₄, H₂O, 100°C 70

Comparative Analysis of Methods

Yield and Scalability

Method Advantages Limitations Typical Yield (%)
Cyclocondensation Short reaction sequence Requires harsh acids 68–75
Jacobson Reaction High regioselectivity Palladium cost 58–72
Thiosemicarbazide Amenable to diversification Multi-step, low yields 48–62
Copper Catalysis Scalable for industrial use Sensitive to oxygen/moisture 65–70

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or hydroxyl groups .

Scientific Research Applications

Based on the search results, here's what is known about the compound "1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid" (also known as 1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) :

Basic Information:

  • PubChem CID: 2434830
  • Molecular Formula: C14H11FN2O2S
  • Molecular Weight: 290.31 g/mol
  • Synonyms: 554439-46-2, 1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, 1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid, 1-(4-fluorobenzyl)-3-methyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid
  • IUPAC Name: 1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid

Computed Chemical Descriptors:

  • InChI: InChI=1S/C14H11FN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19)
  • InChIKey: XZHXFMZSEHQSBD-UHFFFAOYSA-N
  • SMILES: CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)F

The search results do not provide specific applications, data tables, or case studies for "1-[(4-Fluorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid." However, they do show information for similar compounds:

  • N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide: This compound has potential biological activities, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory effects.
  • 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound exhibits biological activity through enzyme inhibition (COX enzymes involved in inflammation) and anticancer activity. Studies have shown anti-inflammatory properties and potential for inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, or interact with DNA, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(2-Chlorophenyl)-3-Methyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
  • Key Difference : Chlorine (Cl) at the ortho position of the phenyl ring vs. fluorine (F) at the para position.
  • Impact: Electronic Effects: Cl is more electron-withdrawing than F but less electronegative. Steric Effects: Ortho-substitution introduces greater steric hindrance compared to para-substitution.
  • Source :
1-(4-Chlorophenyl)-3-Methyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
  • Key Difference : Para-chlorophenyl vs. para-fluorophenyl.
  • Impact :
    • Chlorine’s larger atomic radius and lower electronegativity may reduce dipole interactions compared to fluorine.
    • Increased lipophilicity due to Cl’s hydrophobic nature.
  • Source :
1-(4-Fluoro-Benzyl)-3-Methyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
  • Key Difference: A benzyl group bridges the 4-fluorophenyl and thienopyrazole core.
  • Impact: Enhanced conformational flexibility due to the methylene spacer.
  • Source :

Core Modifications and Functional Group Variations

3-Bromo-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
  • Key Difference : Bromine substituent at position 3 vs. methyl group.
  • Reduced metabolic stability compared to methyl.
  • Source :
1,3-Dimethyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
  • Key Difference : Methyl groups at positions 1 and 3, lacking the aryl substituent.
  • Impact :
    • Reduced aromatic interactions due to the absence of the fluorophenyl group.
    • Lower molecular weight and altered solubility profile.
  • Source :

Dihydropyrazole Analogues

3-(4-Fluorophenyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde
  • Key Difference: Non-fused dihydropyrazole core vs. fused thienopyrazole.
  • Impact: Planarity of the thienopyrazole core may enhance π-π stacking compared to the non-fused dihydropyrazole. Dihedral angles between pyrazole and fluorophenyl rings (~4–10°) suggest moderate planarity, similar to fused systems .

Structural and Physicochemical Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
1-(4-Fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-FPh (1), CH₃ (3), COOH (5) C₁₃H₁₀FN₂O₂S 292.30 High polarity (COOH), moderate lipophilicity
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 2-ClPh (1), CH₃ (3), COOH (5) C₁₃H₁₀ClN₂O₂S 308.75 Increased steric hindrance
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-ClPh (1), CH₃ (3), COOH (5) C₁₃H₁₀ClN₂O₂S 308.75 Higher lipophilicity vs. F analogue
1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 4-FBn (1), CH₃ (3), COOH (5) C₁₄H₁₂FN₂O₂S 306.32 Flexible benzyl spacer
3-Bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Br (3), COOH (5) C₆H₃BrN₂O₂S 247.07 Halogen bonding potential

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine increases lipophilicity .
  • Conformational Flexibility : Benzyl-substituted analogues (e.g., 4-F-benzyl) may adopt varied orientations in biological systems due to spacer flexibility .
  • Crystal Packing : Isostructural compounds with fluorophenyl groups (e.g., ) display planar conformations, critical for crystallographic studies .

Biological Activity

1-(4-Fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 279.29 g/mol

The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer and inflammatory pathways.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This suggests that the compound may exhibit anticancer properties by disrupting microtubule dynamics .
  • Anti-inflammatory Activity : The compound has been assessed for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. Compounds in this class have shown IC50_{50} values in the low micromolar range against COX-2 .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives.

Study Biological Activity IC50_{50} Value Notes
Study 1Tubulin Polymerization Inhibition0.08 - 12.07 mMSignificant cell cycle arrest observed .
Study 2COX-2 Inhibition0.04 μmolComparable to standard drug Celecoxib .
Study 3Anti-cancer ActivityVaries by cell lineEffective against HeLa cells with moderate toxicity in human dermal fibroblasts .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[2,3-c]pyrazole core can significantly influence biological activity. For instance, substituents on the phenyl ring and variations in the carboxylic acid group can enhance potency and selectivity towards specific targets.

Notable Findings:

  • Compounds with a fluorine substitution at the para position on the phenyl ring often exhibit enhanced binding affinity to kinase targets.
  • The introduction of various alkyl groups at specific positions on the thieno[2,3-c]pyrazole scaffold can lead to improved pharmacokinetic properties .

Case Studies

  • In Vivo Studies : In animal models, derivatives of this compound have shown promise in reducing inflammation and tumor growth. For example, a derivative demonstrated a reduction in LPS-induced TNF-alpha release by 97.7% at a concentration of 10 mM .
  • Clinical Relevance : The potential application in treating inflammatory diseases and certain cancers is being explored through ongoing clinical trials evaluating similar compounds' efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?

A general approach involves Suzuki-Miyaura cross-coupling reactions to functionalize the thienopyrazole core. For example, brominated intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) can react with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄) in degassed DMF/water mixtures with K₃PO₄ as a base . Post-synthesis hydrolysis of the ester group yields the carboxylic acid derivative. Modifications to the fluorophenyl substituent require careful selection of coupling partners and reaction conditions to avoid dehalogenation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, methyl group multiplicity) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for C₁₃H₁₀FN₂O₂S) .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O peaks (~1700 cm⁻¹) .

Q. What physicochemical properties are critical for experimental design?

Property Value/Consideration Reference
Molecular Weight277.29 g/mol (C₁₃H₁₀FN₂O₂S)
SolubilityLimited in water; use DMSO or DMF
StabilityStore at –20°C under inert gas (N₂/Ar)
LogP (XLogP3)Estimated ~2.4 (similar to fluorophenyl analogs)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Effects : Compare fluorophenyl (electron-withdrawing) vs. chlorophenyl () or methoxyphenyl () analogs to assess electronic and steric impacts on target binding .
  • Core Modifications : Replace the thienopyrazole scaffold with pyrazolo[3,4-b]pyridine () to evaluate ring size and heteroatom influence .
  • Dosage Optimization : Use dose-response assays (IC₅₀/EC₅₀) in cell-based models to correlate substituent changes with potency .

Q. How can analytical strategies resolve contradictions in biological activity data?

  • Statistical Validation : Apply ANOVA or Student’s t-test to compare replicate assays (e.g., anti-inflammatory activity in murine macrophages vs. human PBMCs) .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., diastereomerism) via single-crystal X-ray diffraction (e.g., as in for pyrazole-triazole hybrids) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew activity measurements .

Q. What are best practices for handling and storage to ensure compound stability?

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation risks .
  • Storage : Lyophilize and store at –20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
  • Reconstitution : Prepare fresh solutions in anhydrous DMSO; avoid freeze-thaw cycles to maintain integrity .

Methodological Notes

  • Synthetic Reproducibility : Optimize reaction times (e.g., 12–24 hours for Suzuki couplings) and monitor via TLC .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., 1-(3-fluorophenyl) derivatives in ) .
  • Biological Assays : Include positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) to contextualize activity .

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